Rhein Disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhein Disulfate, also known as 2-Anthracenecarboxylic acid, 9,10-dihydro-9,10-dioxo-4,5-bis(sulfooxy)-, is a chemical compound with the molecular formula C15H8O12S2 and a molecular weight of 444.35 g/mol This compound is a derivative of Rhein, an anthraquinone found in various medicinal plants
Preparation Methods
The synthesis of Rhein Disulfate typically involves the sulfonation of Rhein. One common method includes reacting Rhein with sulfuric acid under controlled conditions to introduce sulfooxy groups at specific positions on the anthraquinone ring. The reaction conditions, such as temperature and concentration of sulfuric acid, are crucial to ensure the selective formation of this compound. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and yield.
Chemical Reactions Analysis
Rhein Disulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Similar to other disulfides, this compound can participate in redox reactions.
Substitution Reactions: The sulfooxy groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Disulfide Exchange Reactions: This compound can undergo disulfide exchange reactions, where the disulfide bond is broken and reformed with another thiol-containing compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while substitution reactions can produce various Rhein derivatives.
Scientific Research Applications
Rhein Disulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfooxy groups into other compounds.
Biology: this compound’s ability to form disulfide bonds makes it useful in studying protein folding and stabilization.
Industry: this compound can be used in the production of dyes and pigments due to its stable anthraquinone structure.
Mechanism of Action
The mechanism of action of Rhein Disulfate involves its ability to form disulfide bonds, which can influence the structure and function of proteins. This compound can inhibit the activity of certain enzymes by forming disulfide bonds with cysteine residues in the active site. This inhibition can affect various cellular pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Rhein Disulfate can be compared with other disulfide-containing compounds such as:
Rhenium Disulfide (ReS2): A transition-metal dichalcogenide with applications in optoelectronics and photonics.
Polysulfides: Compounds with multiple sulfur atoms, known for their antioxidant properties and use in lubricants.
This compound is unique due to its anthraquinone structure and specific sulfooxy groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
9,10-dioxo-4,5-disulfooxyanthracene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O12S2/c16-13-7-2-1-3-9(26-28(20,21)22)11(7)14(17)12-8(13)4-6(15(18)19)5-10(12)27-29(23,24)25/h1-5H,(H,18,19)(H,20,21,22)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQCYAMIJLHXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3OS(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.